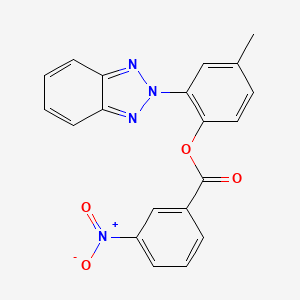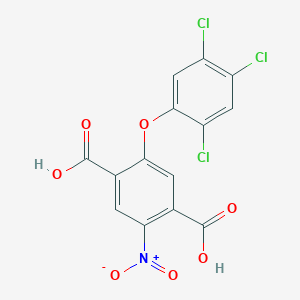
1,3-dimethyl-2-(quinolin-2-yl)-1H-3,1-benzimidazol-3-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-DIMETHYL-2-(QUINOLIN-2-YL)-1H-1,3-BENZODIAZOL-3-IUM is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design. This compound, with its unique quinoline and benzodiazole moieties, is of interest for its potential biological activities and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-2-(QUINOLIN-2-YL)-1H-1,3-BENZODIAZOL-3-IUM typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Quinoline Attachment: The quinoline moiety can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate quinoline derivatives.
Methylation: The final step often involves methylation of the nitrogen atoms using methylating agents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1,3-DIMETHYL-2-(QUINOLIN-2-YL)-1H-1,3-BENZODIAZOL-3-IUM can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-N-oxide derivatives, while reduction could produce partially or fully reduced benzodiazole derivatives.
科学的研究の応用
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a pharmacophore in drug design for targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 1,3-DIMETHYL-2-(QUINOLIN-2-YL)-1H-1,3-BENZODIAZOL-3-IUM would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline and benzodiazole moieties could play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1,3-DIMETHYL-2-(QUINOLIN-2-YL)-1H-1,3-BENZODIAZOLE: Lacks the ionic character but shares similar structural features.
2-(QUINOLIN-2-YL)-1H-BENZODIAZOLE: Similar core structure but different substitution pattern.
1,3-DIMETHYL-1H-BENZODIAZOLE: Lacks the quinoline moiety.
Uniqueness
1,3-DIMETHYL-2-(QUINOLIN-2-YL)-1H-1,3-BENZODIAZOL-3-IUM is unique due to its combination of quinoline and benzodiazole structures, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in designing compounds with specific desired activities.
特性
分子式 |
C18H16N3+ |
|---|---|
分子量 |
274.3 g/mol |
IUPAC名 |
2-(1,3-dimethylbenzimidazol-3-ium-2-yl)quinoline |
InChI |
InChI=1S/C18H16N3/c1-20-16-9-5-6-10-17(16)21(2)18(20)15-12-11-13-7-3-4-8-14(13)19-15/h3-12H,1-2H3/q+1 |
InChIキー |
HLAGEPVYLFIEGT-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2[N+](=C1C3=NC4=CC=CC=C4C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(4-bromophenyl)-(6-hydroxy-8-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-7-yl)methyl]-6-hydroxy-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-8-one](/img/structure/B11710923.png)



![(2E)-3-(3-fluorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11710949.png)

![ethyl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11710959.png)
![N'-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methylbenzohydrazide](/img/structure/B11710962.png)

![2-Bromo-6-[(Z)-{[4-(5-methyl-1,3-benzoxazol-2-YL)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B11710970.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11710979.png)
![(2E)-2-[(2Z)-2-[(4-Methoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11710987.png)
![2-{4-[5-(5-carboxy-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11710994.png)
